SGC707
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGC707 is a potent, selective, and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). PRMT3 is an enzyme that catalyzes the asymmetrical dimethylation of arginine residues in proteins, which plays a crucial role in various biological processes, including ribosome biogenesis and lipogenesis .
Mechanism of Action
Target of Action
The primary target of the compound 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea is the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins .
Mode of Action
The compound acts as a potent allosteric inhibitor of PRMT3 . It binds to the PRMT3 protein, leading to a change in the protein’s conformation that reduces its enzymatic activity . This interaction inhibits the ability of PRMT3 to methylate its target proteins .
Biochemical Pathways
PRMT3 plays a crucial role in several biochemical pathways. It is essential for the maturation of ribosomes and may have a role in lipogenesis . By inhibiting PRMT3, the compound can affect these pathways, potentially leading to changes in protein synthesis and lipid metabolism .
Pharmacokinetics
Its potency and selectivity suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The inhibition of PRMT3 by 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea can lead to changes at the molecular and cellular levels. These changes may include alterations in protein methylation patterns and disruptions in processes such as ribosome maturation and lipid metabolism .
Biochemical Analysis
Biochemical Properties
1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea interacts with PRMT3, a protein that catalyzes the asymmetric dimethylation of arginine residues of various proteins . This interaction is allosteric, meaning it changes the activity of PRMT3 by binding to a site other than the active site .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with PRMT3. PRMT3 is essential for the maturation of ribosomes, may have a role in lipogenesis, and is implicated in several diseases . Therefore, the inhibition of PRMT3 by 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea can impact these cellular processes.
Molecular Mechanism
The molecular mechanism of action of 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea involves allosteric inhibition of PRMT3 . The compound binds to a site on PRMT3 that is distinct from the active site, causing a conformational change that reduces the enzyme’s activity .
Preparation Methods
The synthesis of SGC707 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization .
Chemical Reactions Analysis
SGC707 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
SGC707 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
SGC707 is unique in its high selectivity and potency as an allosteric inhibitor of PRMT3. Similar compounds include:
XY1: A negative control for this compound, which does not inhibit PRMT3.
EPZ015666: Another PRMT3 inhibitor with different selectivity and potency profiles.
UNC1999: A compound that inhibits other methyltransferases but has some activity against PRMT3. This compound stands out due to its high selectivity for PRMT3 over other methyltransferases and non-epigenetic targets.
Properties
IUPAC Name |
1-isoquinolin-6-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(20-7-1-2-8-20)11-18-16(22)19-14-4-3-13-10-17-6-5-12(13)9-14/h3-6,9-10H,1-2,7-8,11H2,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIDPTCQPIJYFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of studying 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea in the context of human protein arginine methyltransferase 3 (PRMT3)?
A1: While the abstract doesn't provide details about the compound's effects, the study itself focuses on characterizing the interaction between 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea and PRMT3. This suggests the compound might be a potential ligand, inhibitor, or substrate for this enzyme. [] Understanding how small molecules interact with PRMT3 is crucial because this enzyme plays a significant role in various cellular processes like gene expression, DNA repair, and signal transduction. Further research on this interaction could provide valuable insights into PRMT3's function and potentially lead to the development of novel therapeutic agents targeting PRMT3-related diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.